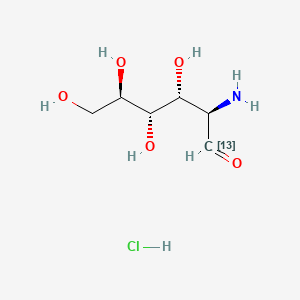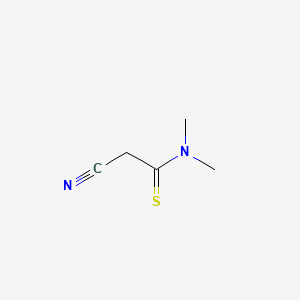
N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide
Vue d'ensemble
Description
4-iodo-SAHA, également connu sous le nom d'acide 4-iodo-subéroylanilide hydroxamique, est un dérivé de l'acide subéroylanilide hydroxamique. C'est un composé hydrophobe qui agit comme un inhibiteur de l'histone désacétylase de classe I et de classe II. Ce composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à inhiber la prolifération de diverses lignées cellulaires cancéreuses .
Applications De Recherche Scientifique
4-Iodo-SAHA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and as a catalyst in biochemical reactions.
Biology: It serves as a ligand in protein-binding studies and is used to study the reversible acetylation of lysine residues in histones.
Medicine: 4-Iodo-SAHA is primarily used in cancer research due to its ability to inhibit the proliferation of various cancer cell lines. .
Mécanisme D'action
- Non-Histone Proteins : HDACs also participate in reversible acetylation of non-histone proteins, impacting various cellular processes .
- Cell Proliferation Inhibition : In various cell lines (e.g., SKBR3, HT29, U937, JA16, HL60, K562), 4-iodo-SAHA suppresses cell proliferation. It is approximately 10-fold more potent than SAHA in inhibiting U937 leukemia cell growth .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
4-Iodo Suberoylanilide Hydroxamic Acid demonstrates >60% inhibition of HDAC1 and HDAC6 activity in a deacetylase activity assay at 1 μM, similar to that of SAHA . It interacts with histone deacetylase enzymes, influencing the acetylation status of histone and non-histone proteins .
Cellular Effects
4-Iodo Suberoylanilide Hydroxamic Acid has been shown to inhibit cell proliferation in various cell lines, including SKBR3, HT29, U937, JA16, and HL60 . It reduces acetylated H4 and p21 levels in SKBR3 cells , indicating its influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Iodo Suberoylanilide Hydroxamic Acid involves its role as a histone deacetylase (HDAC) inhibitor. It affects the acetylation status of histone and non-histone proteins, thereby influencing gene expression . It also demonstrates binding interactions with HDAC enzymes, leading to their inhibition .
Temporal Effects in Laboratory Settings
It has been observed that it maintains its inhibitory effects on HDAC enzymes and continues to influence gene expression over time .
Dosage Effects in Animal Models
The effects of 4-Iodo Suberoylanilide Hydroxamic Acid at different dosages in animal models have not been fully explored. It has been shown to compare to SAHA-treated and control mice with similar toxicity .
Metabolic Pathways
Given its role as a HDAC inhibitor, it likely interacts with enzymes involved in histone acetylation and deacetylation .
Transport and Distribution
Given its hydrophobic nature, it may interact with various transporters or binding proteins within the cell .
Subcellular Localization
As a HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .
Méthodes De Préparation
4-iodo-SAHA peut être synthétisé par un processus en plusieurs étapes. La voie de synthèse implique généralement l'iodation de l'acide subéroylanilide hydroxamique. Les conditions réactionnelles incluent souvent l'utilisation d'iode et d'un solvant approprié tel que le diméthylsulfoxyde.
Analyse Des Réactions Chimiques
4-iodo-SAHA subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée à l'aide d'agents oxydants tels que le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : L'atome d'iode dans le 4-iodo-SAHA peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants tels que l'éthanol et le diméthylsulfoxyde, et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
4-iodo-SAHA a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse chimique et comme catalyseur dans les réactions biochimiques.
Biologie : Il sert de ligand dans les études de liaison aux protéines et est utilisé pour étudier l'acétylation réversible des résidus de lysine dans les histones.
Médecine : 4-iodo-SAHA est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber la prolifération de diverses lignées cellulaires cancéreuses. .
Mécanisme d'action
4-iodo-SAHA exerce ses effets en inhibant les histones désacétylases, qui sont des enzymes impliquées dans l'élimination des groupes acétyle des résidus de lysine dans les histones. Cette inhibition conduit à une accumulation d'histones acétylées, ce qui entraîne des modifications de l'expression des gènes. Les cibles moléculaires du 4-iodo-SAHA comprennent l'histone désacétylase 1 et l'histone désacétylase 6. Les voies impliquées dans son mécanisme d'action comprennent la régulation de l'activation et de la répression transcriptionnelles .
Comparaison Avec Des Composés Similaires
4-iodo-SAHA est similaire à d'autres inhibiteurs de l'histone désacétylase tels que l'acide subéroylanilide hydroxamique et la trichostatine A. 4-iodo-SAHA est unique en raison de sa nature hydrophobe et de son activité puissante contre certaines lignées cellulaires cancéreuses. Des composés similaires comprennent :
Acide subéroylanilide hydroxamique : Un inhibiteur de l'histone désacétylase de classe I et de classe II.
Trichostatine A : Un puissant inhibiteur de l'histone désacétylase à large spectre d'activité.
Vorinostat : Un autre inhibiteur de l'histone désacétylase utilisé dans la recherche sur le cancer
Propriétés
IUPAC Name |
N'-hydroxy-N-(4-iodophenyl)octanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHZKAHBXINPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673084 | |
| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219807-87-0 | |
| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-iodo-SAHA and how does it differ from other HDAC inhibitors like SAHA and Scriptaid?
A1: 4-iodo-SAHA (ISAHA), like SAHA and Scriptaid, acts as a histone deacetylase inhibitor (HDACi). While the precise mechanism of action for ISAHA is not detailed in these papers, HDACis generally function by blocking the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and increased gene expression [, ]. The specific genes affected and the extent of these changes likely vary depending on the HDACi used. Further research is needed to clarify the specific molecular interactions and downstream effects of ISAHA compared to SAHA and Scriptaid.
Q2: What is the significance of the finding that 4-iodo-SAHA treatment alters the expression of genes involved in the lysosomal pathway in pig embryos?
A3: Transcriptome analysis of pig embryos revealed that treatment with HDACi, including 4-iodo-SAHA, led to an enrichment of transcripts associated with the lysosome pathway according to the Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway database [, ]. While the functional implications are yet to be fully elucidated, this finding suggests that 4-iodo-SAHA might influence lysosome activity, a cellular process crucial for degradation and recycling of cellular components. This may play a role in the observed effects of 4-iodo-SAHA on embryo development, but further research is needed to determine the precise connection.
Q3: Has the use of 4-iodo-SAHA in pig SCNT resulted in the birth of live offspring?
A4: Yes, embryo transfers using pig embryos treated with 1 μM 4-iodo-SAHA successfully produced healthy piglets [, ]. This demonstrates the viability of using this compound in SCNT procedures, at least in a pig model.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


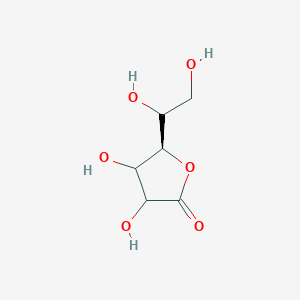
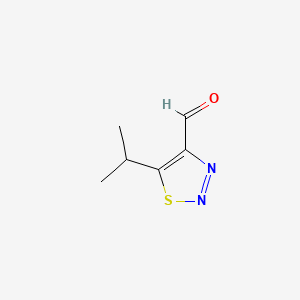

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)
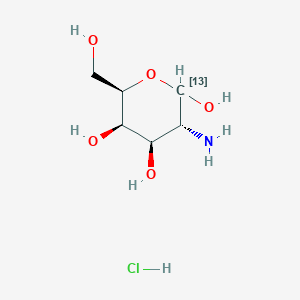
![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)
